Cas no 2172491-95-9 (3-Amino-4-(pyrimidin-2-yl)butan-1-ol)

3-Amino-4-(pyrimidin-2-yl)butan-1-ol 化学的及び物理的性質
名前と識別子
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- 2172491-95-9
- EN300-1628692
- 3-amino-4-(pyrimidin-2-yl)butan-1-ol
- 3-Amino-4-(pyrimidin-2-yl)butan-1-ol
-
- インチ: 1S/C8H13N3O/c9-7(2-5-12)6-8-10-3-1-4-11-8/h1,3-4,7,12H,2,5-6,9H2
- InChIKey: ACTNLZLQKFPHAL-UHFFFAOYSA-N
- ほほえんだ: OCCC(CC1N=CC=CN=1)N
計算された属性
- せいみつぶんしりょう: 167.105862047g/mol
- どういたいしつりょう: 167.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 115
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 72Ų
3-Amino-4-(pyrimidin-2-yl)butan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1628692-1g |
3-amino-4-(pyrimidin-2-yl)butan-1-ol |
2172491-95-9 | 1g |
$1801.0 | 2023-08-31 | ||
Enamine | EN300-1628692-5.0g |
3-amino-4-(pyrimidin-2-yl)butan-1-ol |
2172491-95-9 | 5g |
$5221.0 | 2023-06-04 | ||
Enamine | EN300-1628692-2.5g |
3-amino-4-(pyrimidin-2-yl)butan-1-ol |
2172491-95-9 | 2.5g |
$3530.0 | 2023-08-31 | ||
Enamine | EN300-1628692-0.1g |
3-amino-4-(pyrimidin-2-yl)butan-1-ol |
2172491-95-9 | 0.1g |
$1585.0 | 2023-08-31 | ||
Enamine | EN300-1628692-0.25g |
3-amino-4-(pyrimidin-2-yl)butan-1-ol |
2172491-95-9 | 0.25g |
$1657.0 | 2023-08-31 | ||
Enamine | EN300-1628692-5g |
3-amino-4-(pyrimidin-2-yl)butan-1-ol |
2172491-95-9 | 5g |
$5221.0 | 2023-08-31 | ||
Enamine | EN300-1628692-0.05g |
3-amino-4-(pyrimidin-2-yl)butan-1-ol |
2172491-95-9 | 0.05g |
$1513.0 | 2023-08-31 | ||
Enamine | EN300-1628692-0.5g |
3-amino-4-(pyrimidin-2-yl)butan-1-ol |
2172491-95-9 | 0.5g |
$1728.0 | 2023-08-31 | ||
Enamine | EN300-1628692-10.0g |
3-amino-4-(pyrimidin-2-yl)butan-1-ol |
2172491-95-9 | 10g |
$7742.0 | 2023-06-04 | ||
Enamine | EN300-1628692-1.0g |
3-amino-4-(pyrimidin-2-yl)butan-1-ol |
2172491-95-9 | 1g |
$1801.0 | 2023-06-04 |
3-Amino-4-(pyrimidin-2-yl)butan-1-ol 関連文献
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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10. Bacteriological
3-Amino-4-(pyrimidin-2-yl)butan-1-olに関する追加情報
Research Brief on 3-Amino-4-(pyrimidin-2-yl)butan-1-ol (CAS: 2172491-95-9): Recent Advances and Applications
3-Amino-4-(pyrimidin-2-yl)butan-1-ol (CAS: 2172491-95-9) is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyrimidine moiety and amino alcohol functionality, has shown promising potential in various therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its synthetic utility, biological activities, and potential clinical relevance.
Recent literature has emphasized the synthetic versatility of 3-Amino-4-(pyrimidin-2-yl)butan-1-ol. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its use as a building block for the synthesis of novel pyrimidine-based kinase inhibitors. The compound's ability to serve as a scaffold for structural modifications has enabled researchers to develop derivatives with enhanced selectivity and potency against specific kinase targets. Notably, its amino alcohol moiety has been instrumental in improving the pharmacokinetic properties of these inhibitors, such as solubility and metabolic stability.
In addition to its role in kinase inhibitor development, 3-Amino-4-(pyrimidin-2-yl)butan-1-ol has been investigated for its antimicrobial properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a lead structure for novel antibiotic development.
The pharmacological profile of 3-Amino-4-(pyrimidin-2-yl)butan-1-ol has also been explored in the context of central nervous system (CNS) disorders. Preliminary in vitro studies have indicated that certain derivatives of this compound may modulate neurotransmitter systems, particularly those involving GABAergic and glutamatergic pathways. While these findings are still in the early stages, they open new avenues for research into neurological and psychiatric conditions.
From a chemical perspective, recent advancements in the synthesis of 3-Amino-4-(pyrimidin-2-yl)butan-1-ol have focused on improving yield and scalability. A 2023 publication in Organic Process Research & Development described an optimized catalytic asymmetric synthesis route that achieves high enantiomeric purity, which is crucial for pharmaceutical applications. This methodological improvement addresses previous challenges in the stereoselective preparation of the compound and facilitates its broader use in drug discovery programs.
Looking forward, the diverse biological activities and synthetic accessibility of 3-Amino-4-(pyrimidin-2-yl)butan-1-ol position it as a valuable tool in medicinal chemistry. Current research efforts are directed toward expanding its applications in targeted therapy, particularly in oncology and infectious diseases. As the understanding of its structure-activity relationships deepens, this compound is likely to play an increasingly important role in the development of next-generation therapeutics. Future studies should focus on comprehensive preclinical evaluations to fully assess its therapeutic potential and safety profile.
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